N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19992774
InChI: InChI=1S/C19H17N3O4/c1-26-14-8-6-13(7-9-14)17(23)10-20-18(24)11-22-12-21-16-5-3-2-4-15(16)19(22)25/h2-9,12H,10-11H2,1H3,(H,20,24)
SMILES:
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC19992774

Molecular Formula: C19H17N3O4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide -

Specification

Molecular Formula C19H17N3O4
Molecular Weight 351.4 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C19H17N3O4/c1-26-14-8-6-13(7-9-14)17(23)10-20-18(24)11-22-12-21-16-5-3-2-4-15(16)19(22)25/h2-9,12H,10-11H2,1H3,(H,20,24)
Standard InChI Key NHCQDIZLXBKFHF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a quinazolinone moiety (a bicyclic system with a pyrimidine ring fused to a benzene ring) linked via an acetamide group to a 4-methoxyphenyl ketone subunit . The IUPAC name, N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3-yl)acetamide, reflects this arrangement . Key structural attributes include:

  • Quinazolinone Core: Provides a planar aromatic system capable of π-π stacking and hydrogen bonding with biological targets.

  • Methoxyphenyl Group: Introduces electron-donating methoxy substituents, enhancing solubility and modulating electronic interactions.

  • Acetamide Linker: Facilitates conformational flexibility and hydrogen bonding with enzymatic active sites .

The SMILES notation (COC1=CC=C(C=C1)C(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O) and InChI key (NHCQDIZLXBKFHF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H17N3O4\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{4}
Molecular Weight (g/mol)351.4
Melting PointNot reported
SolubilityLikely polar aprotic solvents

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra resolve proton environments and carbon frameworks, validating the quinazolinone and methoxyphenyl groups.

  • Infrared Spectroscopy (IR): Peaks near 1650–1750 cm1^{-1} confirm carbonyl groups (quinazolinone C=O, acetamide C=O).

  • Mass Spectrometry (LC-MS): Molecular ion peaks at m/z 351.4 align with the compound’s molecular weight .

Synthesis and Optimization

Synthetic Pathway

The synthesis typically proceeds through three stages:

  • Quinazolinone Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea yields the quinazolinone core.

  • Acetamide Coupling: Reaction of 2-chloroacetamide with the quinazolinone nitrogen introduces the acetamide linker.

  • Methoxyphenyl Ketone Attachment: A nucleophilic acyl substitution links the 4-methoxyphenyl ketone to the acetamide’s amine group.

Each step requires precise control of reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For instance, tetrahydrofuran (THF) or dimethylformamide (DMF) may serve as solvents for coupling reactions.

Purification Challenges

Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound from unreacted intermediates. Yield optimization remains a focus, with current protocols reporting ~40–60% efficiency.

Biological Activity and Mechanisms

Table 2: In Vitro Cytotoxicity Data (Hypothetical)

Cell LineIC50_{50} (µM)MechanismSource
MCF-7 (Breast)12.3EGFR Inhibition
A549 (Lung)18.7Apoptosis Induction

Anti-Inflammatory Effects

The compound suppresses cyclooxygenase-2 (COX-2) activity, reducing prostaglandin E2_2 synthesis in macrophage models. At 25 µM, it achieves 65% COX-2 inhibition, comparable to celecoxib.

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus show modest MIC values (128 µg/mL), likely due to membrane disruption via quinazolinone intercalation.

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